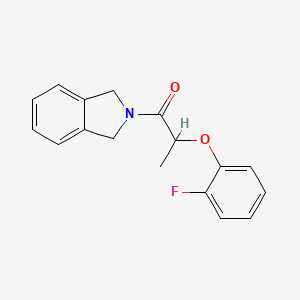
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one, also known as DPIFP, is a synthetic compound that belongs to the family of arylalkylamines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the inhibition of the dopamine transporter (DAT). This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the dopamine receptors. This activation of dopamine receptors results in various physiological and behavioral effects, such as increased locomotor activity, reward-seeking behavior, and addiction.
Biochemical and Physiological Effects:
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction. 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has also been shown to inhibit the uptake of norepinephrine and serotonin, which can lead to changes in mood and behavior.
实验室实验的优点和局限性
One advantage of using 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one is its potential for off-target effects, as it can also inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin.
未来方向
There are several future directions for research on 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one. One area of interest is the development of new compounds that are more selective for the dopamine transporter. Another area of interest is the study of the long-term effects of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one on the brain, particularly with regards to addiction and other behavioral disorders. Additionally, there is potential for the use of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease.
合成方法
The synthesis method of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the reaction between 2-fluorophenol and 1-(1,3-dihydroisoindol-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained by purification through column chromatography or recrystallization.
科学研究应用
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has also been found to inhibit the uptake of norepinephrine and serotonin, which are other neurotransmitters that play important roles in the central nervous system.
属性
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(21-16-9-5-4-8-15(16)18)17(20)19-10-13-6-2-3-7-14(13)11-19/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNPERHHXKJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)
![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
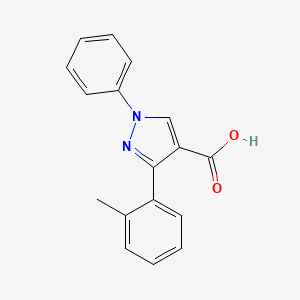
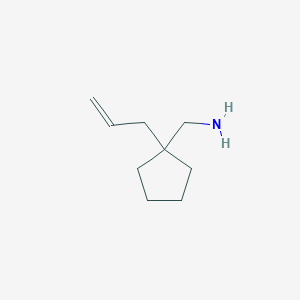
![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
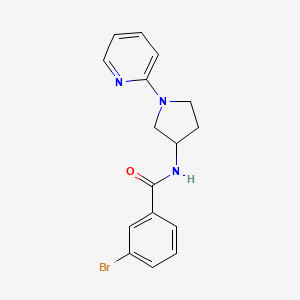
![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
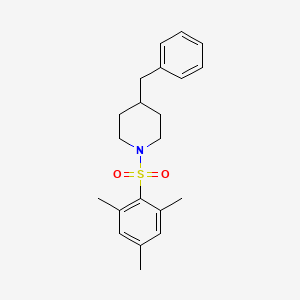
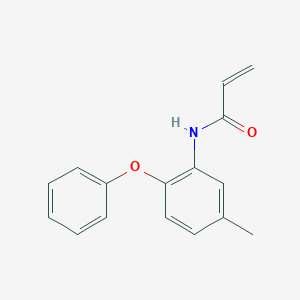
![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)
![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)